molecular formula C15H13BrN4OS2 B15109771 N-(4-bromophenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide

N-(4-bromophenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide

Cat. No.: B15109771
M. Wt: 409.3 g/mol
InChI Key: SWQAJHYZANEPBU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of multiple functional groups, including bromophenyl, thienyl, and triazole, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide typically involves multi-step reactions. One common synthetic route includes:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thienyl group: This step often involves the use of thiophene derivatives and coupling reactions.

    Attachment of the bromophenyl group: This can be done using bromination reactions or through the use of brominated precursors.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and triazole moieties.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products include dehalogenated derivatives.

    Substitution: A variety of substituted phenyl derivatives can be obtained.

Scientific Research Applications

N-(4-bromophenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes and receptors. The triazole ring and thienyl group may play crucial roles in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide
  • N-(4-fluorophenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide

Comparison:

  • Uniqueness: The presence of the bromine atom in N-(4-bromophenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs.
  • Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, allowing for a broader range of derivatives.
  • Biological Activity: The brominated compound may exhibit different biological activities due to variations in molecular interactions.

Properties

Molecular Formula

C15H13BrN4OS2

Molecular Weight

409.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H13BrN4OS2/c1-20-14(12-3-2-8-22-12)18-19-15(20)23-9-13(21)17-11-6-4-10(16)5-7-11/h2-8H,9H2,1H3,(H,17,21)

InChI Key

SWQAJHYZANEPBU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CS3

Origin of Product

United States

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